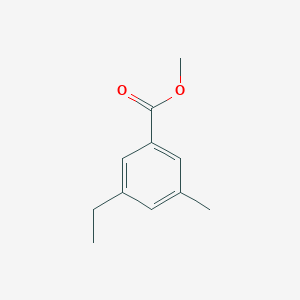

Methyl 5-ethyl-3-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-ethyl-3-methylbenzoate is an organic compound belonging to the ester family. It is characterized by a benzene ring substituted with ethyl and methyl groups, and an ester functional group. This compound is known for its pleasant aroma and is used in various applications, including perfumery and as a solvent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-ethyl-3-methylbenzoate can be synthesized through the esterification of 5-ethyl-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of solid acid catalysts, such as zirconium or titanium-based catalysts . These catalysts offer the advantage of being reusable and environmentally friendly, reducing the need for large quantities of corrosive acids and minimizing waste production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethyl-3-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: 5-ethyl-3-methylbenzoic acid.

Reduction: 5-ethyl-3-methylbenzyl alcohol.

Substitution: Methyl 5-ethyl-3-nitrobenzoate, methyl 5-ethyl-3-bromobenzoate.

Scientific Research Applications

Methyl 5-ethyl-3-methylbenzoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to produce various derivatives and intermediates.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes

Mechanism of Action

The mechanism of action of methyl 5-ethyl-3-methylbenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 5-ethyl-3-methylbenzoate can be compared with other similar esters, such as:

Methyl benzoate: Lacks the ethyl and additional methyl groups, resulting in different chemical properties and applications.

Ethyl benzoate: Contains an ethyl group instead of a methyl group, leading to variations in its reactivity and uses.

Propyl benzoate: Features a propyl group, which affects its physical and chemical characteristics .

These comparisons highlight the unique structural features of this compound, which contribute to its distinct properties and applications.

Biological Activity

Methyl 5-ethyl-3-methylbenzoate (M5E3MB) is a benzoate derivative that has garnered attention for its potential biological activities, particularly in agricultural pest management and medicinal applications. This article explores the compound's biological activity, including its insecticidal properties, effects on human health, and potential therapeutic uses.

This compound is an aromatic ester characterized by the following molecular formula:

- Molecular Formula : C12H14O2

- Molecular Weight : 194.24 g/mol

The compound features a methyl group and an ethyl group attached to the benzene ring, influencing its biological interactions.

Insecticidal Activity

Recent studies have highlighted M5E3MB's effectiveness as an insecticide. The compound has shown promise against various agricultural pests, with notable findings including:

- Toxicity Against Pests : M5E3MB demonstrated significant contact toxicity against several insect species. For example, it exhibited an LC50 value of 0.3% (v/v) against the whitefly Bemisia tabaci and was effective against the two-spotted spider mite Tetranychus urticae, reducing egg hatch rates significantly at concentrations of 0.5% and 1% .

- Sublethal Effects : The compound also affected the fecundity and longevity of pests like Aphis gossypii, indicating potential for integrated pest management strategies that target both adult insects and their offspring .

Antimicrobial Activity

M5E3MB has been investigated for its antimicrobial properties. Studies have indicated that benzoate compounds can exhibit activity against various bacterial and fungal strains. Although specific data on M5E3MB is limited, related compounds such as methyl benzoate have shown antimicrobial effects, suggesting potential for M5E3MB in controlling microbial pathogens .

Therapeutic Potential

The structural characteristics of M5E3MB may lend themselves to medicinal applications, particularly in cancer treatment. Research into similar methylated benzoates has revealed promising anticancer activities. For instance, modifications to benzoate structures have led to compounds with enhanced growth inhibitory effects against human breast cancer cells (MCF-7) through mechanisms involving mitochondrial ATP synthase inhibition .

Table 1: Biological Activity Summary of this compound

| Activity | Target Organism | Effect Observed | Concentration Tested |

|---|---|---|---|

| Insecticidal | Bemisia tabaci | LC50 = 0.3% (v/v) | 0.3% |

| Insecticidal | Tetranychus urticae | Egg hatch reduction by 76.9% at 0.5% | 0.5%, 1% |

| Antimicrobial | Various bacteria/fungi | Inhibition of growth | Varies |

| Anticancer | MCF-7 cells | Growth inhibition observed | GI50 = 27 nM |

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

methyl 3-ethyl-5-methylbenzoate |

InChI |

InChI=1S/C11H14O2/c1-4-9-5-8(2)6-10(7-9)11(12)13-3/h5-7H,4H2,1-3H3 |

InChI Key |

LBAOPAXEHYEKOS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)C)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.